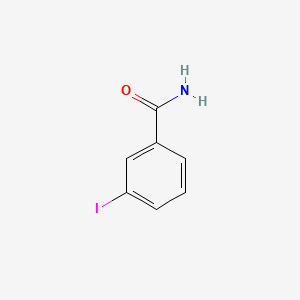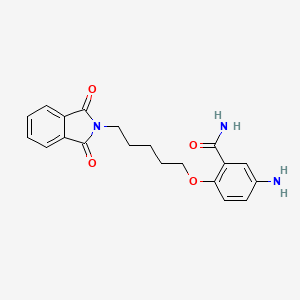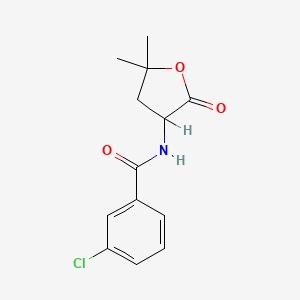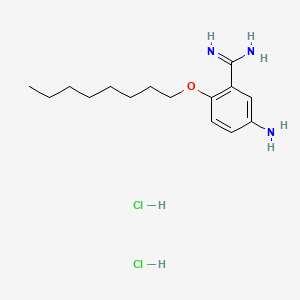
Azddmec
Übersicht
Beschreibung
CS-92: Es ist strukturell verwandt mit 3’-Azido-3’-Desoxythymidin (AZT) und ist bekannt für seine potente und selektive Hemmung der HIV-1-Reversetranskriptase und HIV-1-Replikation in menschlichen Lymphozyten und Makrophagen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3’-Azido-2’,3’-Didesoxy-5-Methylcytidin umfasst mehrere Schritte, beginnend mit geeigneten Nukleosid-Vorläufern. Zu den wichtigsten Schritten gehören die Einführung der Azidogruppe an der 3’-Position und der Methylgruppe an der 5’-Position. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Azidotrimethylsilan und einer geeigneten Base, um den Azidierungsprozess zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3’-Azido-2’,3’-Didesoxy-5-Methylcytidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungstechniken wie Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms, particularly HIV-1.
Medicine: Investigated for its potential as an antiviral agent in the treatment of HIV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Azddmec, also known as CS-92, is a potent, selective, and orally active inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It has been shown to be effective against HIV-1 in human PBM cells and HIV-1-infected human macrophages . Additionally, this compound emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Mode of Action
This compound interacts with its targets, primarily the HIV-1 reverse transcriptase, to inhibit the replication of the virus. The interaction of the 5’-triphosphate of this compound with HIV-1 reverse transcriptase indicated competitive inhibition . This means that this compound competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity and thus inhibiting the replication of the virus.
Biochemical Pathways
By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 . Similarly, by inhibiting the hepatitis B virus DNA polymerase, this compound likely disrupts the replication of the hepatitis B virus .
Pharmacokinetics
The pharmacokinetics of this compound were characterized following intravenous and oral administration of the compound to male rhesus monkeys . This compound concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr . Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of this compound clearance . The first-order oral absorption rate constant was 0.53 +/- 0.56 hr-1, and oral bioavailability was 26 +/- 13% . This suggests that the rate of absorption of this compound after oral administration was variable, and oral bioavailability was incomplete .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 and hepatitis B virus replication. By inhibiting key enzymes involved in the replication of these viruses, this compound can effectively reduce the viral load in infected individuals .
Biochemische Analyse
Biochemical Properties
Azddmec is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of the virus . This compound also emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Cellular Effects
In HIV-1-infected human PBM cells and HIV-1-infected human macrophages, this compound has shown significant antiviral activity. The EC50 values of this compound are 9 nM and 6 nM, respectively . This suggests that this compound has a strong influence on cellular function, particularly in the context of viral infection.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 reverse transcriptase enzyme . By inhibiting this enzyme, this compound prevents the replication of the virus, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound were characterized following intravenous and oral administration of the compound to male rhesus monkeys . This compound concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include the introduction of the azido group at the 3’ position and the methyl group at the 5’ position. The reaction conditions typically involve the use of azidotrimethylsilane and a suitable base to facilitate the azidation process.
Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3’-Azido-2’,3’-Didesoxy-5-Methylcytidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Reduktionsreaktionen: Die Azidogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Häufige Reagenzien und Bedingungen:
Azidierung: Azidotrimethylsilan und eine Base wie Triethylamin.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate gebildet werden.
Reduktionsprodukte: Das primäre Amin-Derivat der Verbindung.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-Didesoxy-5-Methylcytidin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Werkzeug zur Untersuchung von Nukleosid-Analoga und deren Interaktionen mit Enzymen.
Biologie: Einsatz in der Forschung zu viralen Replikationsmechanismen, insbesondere HIV-1.
Medizin: Untersucht auf sein Potenzial als antivirales Mittel zur Behandlung von HIV-Infektionen.
Industrie: Verwendung bei der Entwicklung von antiviralen Medikamenten und Therapeutika.
Wirkmechanismus
Der Wirkmechanismus von 3’-Azido-2’,3’-Didesoxy-5-Methylcytidin beinhaltet seine Einarbeitung in die virale DNA durch das HIV-1-Reversetranskriptase-Enzym. Einmal eingebaut, wirkt es als Kettenterminator, der die weitere Elongation der viralen DNA verhindert und damit die virale Replikation hemmt . Die molekularen Ziele umfassen das Reversetranskriptase-Enzym und den viralen DNA-Syntheseweg.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3’-Azido-3’-Desoxythymidin (AZT): Ein weiteres Nukleosid-Analogon mit ähnlichem Wirkmechanismus.
2’,3’-Didesoxyinosin (ddI): Ein Nukleosid-Analogon, das zur Behandlung von HIV-Infektionen eingesetzt wird.
Einzigartigkeit: 3’-Azido-2’,3’-Didesoxy-5-Methylcytidin ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die eine verbesserte Selektivität und Potenz gegenüber der HIV-1-Reversetranskriptase verleihen. Seine Azidogruppe an der 3’-Position und Methylgruppe an der 5’-Position unterscheiden es von anderen Nukleosid-Analoga, wodurch ein eindeutiger Wirkmechanismus und ein therapeutisches Profil erzielt werden.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as this compound or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). this compound acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does this compound interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of this compound (this compound-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is this compound effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that this compound demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of this compound compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that this compound might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of this compound to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind this compound's selectivity for HIV?
A5: this compound-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does this compound behave in different animal models?
A6: Pharmacokinetic studies reveal differences in this compound metabolism between rats and rhesus monkeys. While rats do not metabolize this compound to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is this compound after oral administration?
A8: Oral bioavailability of this compound is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in this compound derivatives?
A10: Modifications at the N4 position of this compound significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)

